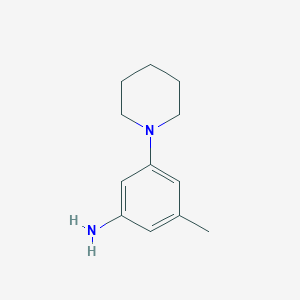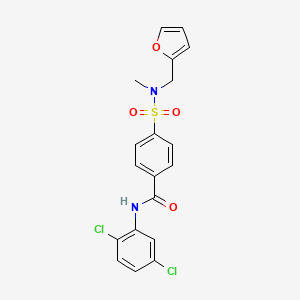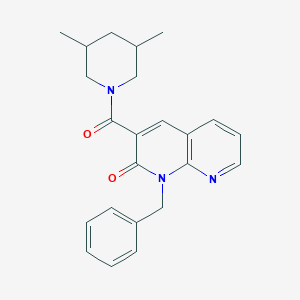![molecular formula C23H18ClN3O5S B2616301 methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate CAS No. 1031554-88-7](/img/structure/B2616301.png)
methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiadiazine dioxide ring, which is a type of heterocyclic compound. These types of compounds are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
NMDA Receptor-Mediated Neurotransmission and Schizophrenia
Research has demonstrated that enhancing N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission is considered a novel treatment approach for schizophrenia. Sodium benzoate, a d-amino acid oxidase inhibitor, has shown promise in improving a variety of symptom domains and neurocognition in patients with chronic schizophrenia by enhancing NMDAR-mediated neurotransmission. Clinical trials have reported a significant improvement in symptomatology with the addition of sodium benzoate to standard antipsychotic treatments, indicating its potential as a novel approach for schizophrenia management (Lane et al., 2013).
Alzheimer's Disease and Cognitive Function
In Alzheimer's Disease (AD), sodium benzoate has been studied for its potential to enhance cognitive function. Research involving sodium benzoate as a treatment for early-phase Alzheimer's Disease demonstrated substantial improvement in cognitive and overall functions, suggesting the inhibition of d-amino acid oxidase as a promising novel approach for managing early dementing processes. This indicates that treatments aimed at enhancing NMDAR function could be beneficial in the early stages of Alzheimer's Disease and mild cognitive impairment (Chieh-Hsin Lin et al., 2014).
Late-Life Depression
Research on late-life depression has indicated that sodium benzoate may improve treatment outcomes by reducing perceived stress and enhancing cognitive function. A study found that sodium benzoate, compared with sertraline and placebo, significantly improved cognitive function and reduced perceived stress in patients with late-life depression. This suggests that NMDAR enhancement could be a beneficial strategy in treating late-life depression, potentially offering a novel therapeutic approach (Chieh-Hsin Lin, Shi-Heng Wang, H. Lane, 2022).
Hyperammonemia Treatment in Methylmalonic Aciduria
N-carbamylglutamate (NCG), used in treating hyperammonemia in methylmalonic aciduria (MMA), demonstrates the potential of sodium benzoate in acute neonatal hyperammonemia management. A case study showed that NCG, with sodium benzoate, dramatically decreased plasma ammonia levels in a neonate with MMA, suggesting an effective emergency treatment for acute neonatal hyperammonemia secondary to MMA (S. Yap et al., 2016).
Mechanism of Action
Target of action
The compound contains a benzothiadiazine dioxide core, which is a structural motif found in certain diuretic medications such as hydrochlorothiazide. These drugs typically act on the kidneys, inhibiting sodium-chloride symporters in the distal convoluted tubule . .
Mode of action
If this compound acts similarly to other benzothiadiazine dioxides, it might inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention .
Biochemical pathways
The potential inhibition of sodium-chloride symporters could affect various biochemical pathways related to fluid balance and blood pressure regulation .
Result of action
If this compound acts as a diuretic, it could lead to decreased fluid retention and lower blood pressure .
Properties
IUPAC Name |
methyl 2-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-32-23(29)17-9-5-6-10-19(17)25-21(28)14-27-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)33(27,30)31/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYWNWDSTUARNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2616218.png)



![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)



![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)

![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2616237.png)

